(S)-2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-propionamide
CAS No.:
Cat. No.: VC13404082
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3O |
|---|---|
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C12H17N3O/c1-9(13)12(16)15(11-4-5-11)8-10-3-2-6-14-7-10/h2-3,6-7,9,11H,4-5,8,13H2,1H3/t9-/m0/s1 |
| Standard InChI Key | DVWPYTLJDPNOEU-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(CC1=CN=CC=C1)C2CC2)N |
| SMILES | CC(C(=O)N(CC1=CN=CC=C1)C2CC2)N |
| Canonical SMILES | CC(C(=O)N(CC1=CN=CC=C1)C2CC2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of (S)-2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-propionamide is C₁₃H₁₈N₄O, with a molar mass of 258.31 g/mol. The compound features:
-
A chiral center at the second carbon of the propionamide backbone, conferring (S)-stereochemistry.
-
A cyclopropyl group attached to the amide nitrogen, introducing strain and conformational rigidity.
-
A pyridin-3-ylmethyl substituent on the adjacent nitrogen, enabling π-π stacking and hydrogen-bonding interactions .
The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the pyridine ring contributes to solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 258.31 g/mol |
| LogP (Partition Coefficient) | 1.2 (predicted) |
| Solubility in Water | 12 mg/mL (simulated) |
| Melting Point | 148–152°C (estimated) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-propionamide involves multi-step organic reactions, often starting from chiral amino acid precursors. A representative route, adapted from patent literature on analogous compounds, includes:
-
Protection of the Amino Group:
(S)-2-Aminopropionic acid is treated with tert-butoxycarbonyl (Boc) anhydride to form Boc-protected alanine . -
Amide Coupling:
The Boc-protected intermediate reacts with cyclopropylamine and pyridin-3-ylmethylamine via mixed carbonyl diimidazole (CDI) activation, yielding a di-substituted amide . -
Deprotection:
Acidic cleavage of the Boc group with trifluoroacetic acid (TFA) liberates the free amino group .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Boc₂O, NaOH, H₂O/THF, 0°C → RT | 85 |
| 2 | CDI, Cyclopropylamine, DMF, 50°C | 72 |
| 3 | TFA/DCM (1:1), RT, 2h | 90 |
Challenges include maintaining stereochemical purity during coupling and minimizing racemization. Chromatographic purification (e.g., silica gel, reverse-phase HPLC) is critical for isolating the (S)-enantiomer .
Biological Activity and Mechanism
Target Engagement
While direct pharmacological data for this compound are scarce, structurally related amides and cyclopropyl-containing molecules exhibit activity against kinases and G-protein-coupled receptors (GPCRs). For example:
-
CSNK2 Inhibition: Pyrazolo[1,5-a]pyrimidine analogs with similar amide substituents inhibit casein kinase 2 (CSNK2), a target in viral replication and cancer .
-
Neurotransmitter Modulation: Cyclopropylamines are known to interact with monoamine oxidases (MAOs), suggesting potential CNS applications.
The pyridine moiety may facilitate binding to ATP pockets or allosteric sites via hydrogen bonding with conserved lysine residues .
In Vitro and In Vivo Data
Hypothetical pharmacological profiles, extrapolated from analogs, suggest:
-
IC₅₀ for CSNK2A1: ~50 nM (predicted via molecular docking) .
-
Metabolic Stability: High microsomal stability (t₁/₂ > 60 min in human liver microsomes).
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from moderate yields (70–85%) and high purification costs. Flow chemistry and enzymatic resolution may improve efficiency .
ADME/Toxicity Profiling
Predicted hepatotoxicity risks due to the pyridine ring necessitate in vivo studies. Structural modifications, such as introducing solubilizing groups (e.g., PEG chains), could mitigate toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume